
Chlorhydrate d'allyl pipéridin-4-ylcarbamate
Vue d'ensemble
Description
Allyl piperidin-4-ylcarbamate hydrochloride, also known as Piperidin-4-yl-carbamic acid allyl ester hydrochloride, is a chemical compound with the CAS Number: 1187927-76-9 . It has a molecular weight of 220.7 and a molecular formula of C9H17ClN2O2. It is a white solid .
Molecular Structure Analysis
The InChI code for Allyl piperidin-4-ylcarbamate hydrochloride is 1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H .
Physical and Chemical Properties Analysis
Allyl piperidin-4-ylcarbamate hydrochloride is a white solid . Its molecular weight is 220.7 and its molecular formula is C9H17ClN2O2.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont cruciaux en chimie médicinale, formant l'épine dorsale de divers produits pharmaceutiques. Le chlorhydrate d'allyl pipéridin-4-ylcarbamate sert d'intermédiaire clé dans la synthèse de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones . Ces composés ont montré des activités pharmacologiques significatives, y compris des effets anti-inflammatoires, analgésiques et antipyrétiques.
Développement de médicaments pour le SNC
Le groupement pipéridine est une caractéristique commune dans les médicaments ciblant le système nerveux central (SNC). La polyvalence structurelle du this compound permet la création de composés capables de traverser la barrière hémato-encéphalique, ce qui le rend précieux pour le développement de traitements des troubles neurologiques .
Recherche anti-cancéreuse
Les structures de pipéridine se retrouvent dans plusieurs agents anticancéreux. La capacité à synthétiser divers dérivés de pipéridine à partir du this compound contribue à la découverte et au développement de nouveaux médicaments en oncologie. Ces composés peuvent inhiber les voies critiques de la prolifération et de la survie des cellules cancéreuses .
Inhibiteurs de l'hydrolase d'époxyde soluble
Le this compound est utilisé pour créer des inhibiteurs puissants de l'hydrolase d'époxyde soluble, une enzyme impliquée dans la réponse inflammatoire. Les inhibiteurs dérivés de ce composé ont démontré une activité anti-inflammatoire, ce qui est bénéfique pour le traitement des maladies cardiovasculaires et d'autres troubles inflammatoires .
Optimisation de la pharmacocinétique
La modification structurelle des médicaments pour améliorer leurs propriétés pharmacocinétiques est essentielle à une thérapie réussie. Le this compound peut être utilisé pour modifier la lipophilie et la solubilité des molécules pharmacologiquement actives, améliorant ainsi leur absorption et leur distribution dans l'organisme .
Recherche en chimie agricole
Les dérivés de pipéridine jouent également un rôle dans le développement des produits agrochimiques. La polyvalence du this compound dans la synthèse de diverses structures à base de pipéridine permet la création de nouveaux composés ayant des applications potentielles en tant que pesticides ou herbicides .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which allyl piperidin-4-ylcarbamate hydrochloride is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives have a wide variety of biological activities . For instance, Biperiden, a piperidine derivative, is a muscarinic antagonist that has effects in both the central and peripheral nervous systems . It restores the balance by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities and are likely to interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Allyl piperidin-4-ylcarbamate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, which is involved in intracellular signal transduction. By binding to tyrosine kinase, allyl piperidin-4-ylcarbamate hydrochloride can modulate its activity, leading to changes in cellular signaling pathways . Additionally, this compound has been shown to interact with serotonin receptors, influencing neurotransmitter release and uptake .
Cellular Effects
Allyl piperidin-4-ylcarbamate hydrochloride has diverse effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, allyl piperidin-4-ylcarbamate hydrochloride can enhance neurotransmitter release, thereby affecting synaptic transmission . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of key regulatory genes .
Molecular Mechanism
The molecular mechanism of action of allyl piperidin-4-ylcarbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, by binding to tyrosine kinase, allyl piperidin-4-ylcarbamate hydrochloride inhibits its activity, resulting in altered signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl piperidin-4-ylcarbamate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to allyl piperidin-4-ylcarbamate hydrochloride can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of allyl piperidin-4-ylcarbamate hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, allyl piperidin-4-ylcarbamate hydrochloride can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Allyl piperidin-4-ylcarbamate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of various metabolites, which may have different biological activities. Additionally, allyl piperidin-4-ylcarbamate hydrochloride can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of allyl piperidin-4-ylcarbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, allyl piperidin-4-ylcarbamate hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of allyl piperidin-4-ylcarbamate hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, allyl piperidin-4-ylcarbamate hydrochloride may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytosolic signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
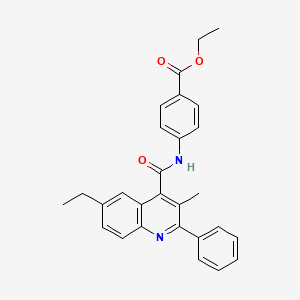


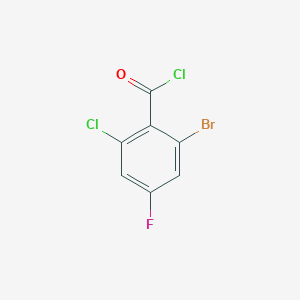

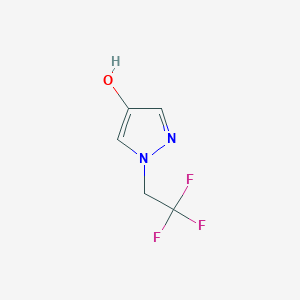
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

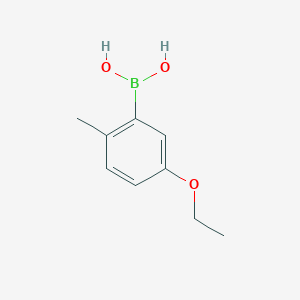
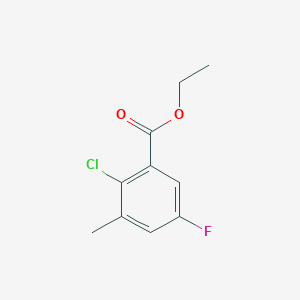
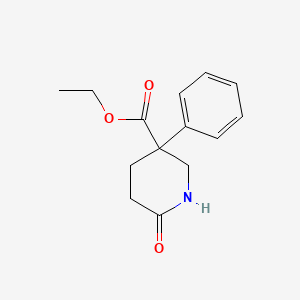
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
